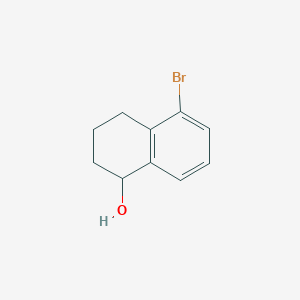

5-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

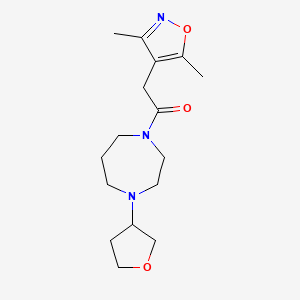

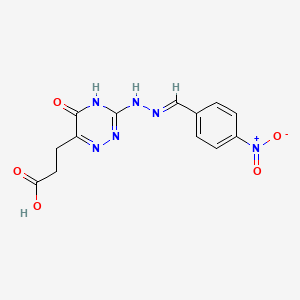

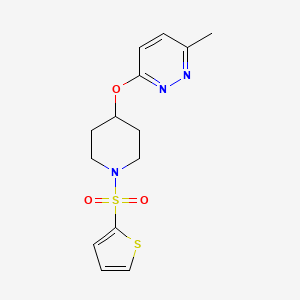

5-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol is a chemical compound with the molecular formula C10H11BrO . It has a molecular weight of 227.1 .

Molecular Structure Analysis

The InChI code for 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol is 1S/C10H11BrO/c11-9-5-1-4-8-7 (9)3-2-6-10 (8)12/h1,4-5,10,12H,2-3,6H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis

5-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol is a solid at room temperature . It should be stored in a dry environment .Aplicaciones Científicas De Investigación

Central Nervous System Activity

5-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol and its derivatives have been studied for their effects on the central nervous system. Research shows that certain derivatives impact serotonergic (5-HT1A) and dopaminergic (D2) systems. One study found that 5- and 8-amino isomers of a related compound had a significantly lower affinity for D2 and 5-HT1A receptors compared to their corresponding phenols, indicating potential applications in understanding receptor activity and CNS functions (Stjernlöf et al., 1993).

Synthesis and Resolution of Enantiomers

The chemical has been used in the synthesis and resolution of cyclic trans-bromohydrin enantiomers. A study showed that trans-Bromohydrins of 1,2,3,4-tetrahydronaphthalene and related compounds were isolated in optically pure forms, important for understanding stereochemistry and enantiomeric purity in chemical synthesis (Balani et al., 1983).

Electrocyclic Ring Closure in Synthesis

A study explored the use of 2-Bromo-1-vinyl-3,4-dihydronaphthalene, a close derivative, in the synthesis of chrysenes and other phenanthrenes. The study highlighted the potential of these compounds in complex organic synthesis through electrocyclic ring closure (Gilchrist & Summersell, 1988).

Photoreactions in Organic Chemistry

Ethyl 2-bromomethyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate, a related compound, was studied for its photoreaction with amines. This study contributes to the field of photochemistry, particularly in understanding radical cyclization and ring expansion reactions promoted through photoinduced electron transfer processes (Hasegawa, 1997).

Retinoid X Receptor-Selective Retinoids Synthesis

Research has been conducted on the synthesis of retinoids using derivatives of 1,2,3,4-tetrahydronaphthalene. This is crucial in the development of treatments for non-insulin-dependent diabetes mellitus (NIDDM) and showcases the broader therapeutic potential of these compounds (Faul et al., 2001).

Development of Asymmetric Synthesis Methods

5-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol and its derivatives have been utilized in developing new methods for asymmetric synthesis. This is particularly important in the field of medicinal chemistry and drug development, where the synthesis of optically active compounds is critical (Suzuki et al., 1986).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, not eating, drinking or smoking when using this product, and if swallowed, calling a poison center or doctor if you feel unwell .

Mecanismo De Acción

Result of Action

The molecular and cellular effects of 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Propiedades

IUPAC Name |

5-bromo-1,2,3,4-tetrahydronaphthalen-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5,10,12H,2-3,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDJGVSGTZKGFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C(=CC=C2)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

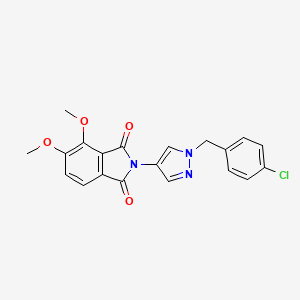

![N-[2-(diethylsulfamoyl)ethyl]-4-methoxybenzamide](/img/structure/B2771650.png)

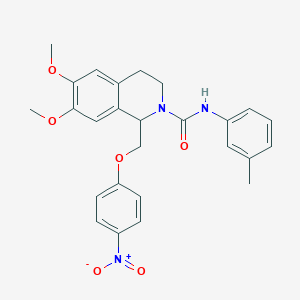

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2771655.png)

![6-bromo-3-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one](/img/structure/B2771656.png)